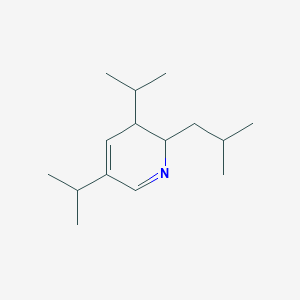
2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with various alkyl substituents. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine to its corresponding pyridine derivative.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction could produce a fully saturated compound.
科学的研究の応用
2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Dihydropyridines are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.
作用機序
The mechanism of action of 2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine involves its interaction with specific molecular targets. In medicinal applications, dihydropyridines typically act as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. This mechanism is crucial for their therapeutic effects in treating hypertension and angina .
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Similar in structure and function, used for cardiovascular conditions.
Uniqueness
2-(2-Methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine stands out due to its specific alkyl substituents, which can influence its pharmacokinetic and pharmacodynamic properties. These structural differences can affect the compound’s solubility, bioavailability, and interaction with biological targets, making it a unique candidate for various applications .
特性
CAS番号 |
92900-69-1 |
|---|---|
分子式 |
C15H27N |
分子量 |
221.38 g/mol |
IUPAC名 |
2-(2-methylpropyl)-3,5-di(propan-2-yl)-2,3-dihydropyridine |
InChI |
InChI=1S/C15H27N/c1-10(2)7-15-14(12(5)6)8-13(9-16-15)11(3)4/h8-12,14-15H,7H2,1-6H3 |
InChIキー |
DQTOPHPXVVJJBU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C(C=C(C=N1)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



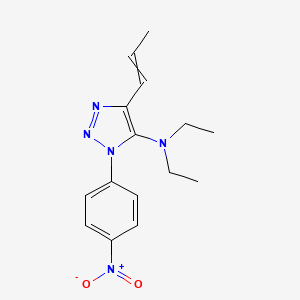
![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
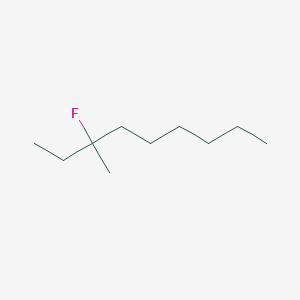
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)


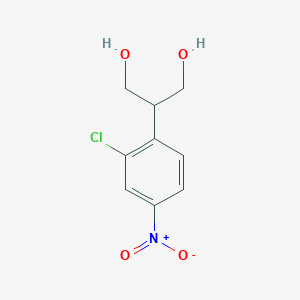
![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)

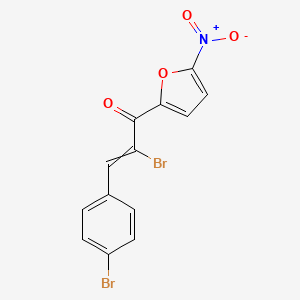
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)

